

# 3-Allyl-2-hydroxybenzaldehyde chemical properties

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## Compound of Interest

Compound Name: 3-Allyl-2-hydroxybenzaldehyde

Cat. No.: B013475

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An In-depth Technical Guide to **3-Allyl-2-hydroxybenzaldehyde**

## Introduction and Core Characteristics

**3-Allyl-2-hydroxybenzaldehyde** (CAS No. 24019-66-7) is a substituted aromatic aldehyde belonging to the salicylaldehyde family.<sup>[1]</sup> Its structure is distinguished by a benzaldehyde core with a hydroxyl group at the C2 position and an allyl group (-CH<sub>2</sub>CH=CH<sub>2</sub>) at the C3 position. This unique arrangement of functional groups—a phenolic hydroxyl, a reactive aldehyde, and a versatile allyl chain—makes it a valuable intermediate in organic synthesis and a molecule of interest in medicinal chemistry.<sup>[1][2]</sup> The proximate hydroxyl and aldehyde groups can engage in intramolecular hydrogen bonding and act as a bidentate ligand for metal chelation, influencing its reactivity and physicochemical properties. Its biological activities, including selective enzyme inhibition and potential antitumor effects, are subjects of ongoing research.<sup>[1]</sup>

## Physicochemical and Spectroscopic Properties

The fundamental properties of **3-Allyl-2-hydroxybenzaldehyde** are summarized below. These data are critical for its identification, purification, and application in experimental settings.

## Table 1: Core Chemical and Physical Properties

Property	Value	Source
IUPAC Name	2-hydroxy-3-prop-2-enylbenzaldehyde	<a href="#">[1]</a> <a href="#">[3]</a>
CAS Number	24019-66-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	162.18 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Exact Mass	162.068079557 Da	<a href="#">[3]</a>
Appearance	Data not consistently available; typically a solid or oil	-
Topological Polar Surface Area	37.3 Å <sup>2</sup>	<a href="#">[3]</a>
InChI Key	INLWEXRRMUMHKB- UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>

## Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **3-Allyl-2-hydroxybenzaldehyde**. The expected spectral characteristics are derived from its constituent functional groups.

## Table 2: Predicted Spectroscopic Data

Technique	Characteristic Peaks and Signals
<sup>1</sup> H NMR	~11.0 ppm (s, 1H): Phenolic -OH proton, deshielded by intramolecular H-bonding with the aldehyde.[4] ~9.8 ppm (s, 1H): Aldehydic -CHO proton, highly deshielded.[5][4] ~6.9-7.6 ppm (m, 3H): Aromatic protons on the benzene ring. [5] ~5.9 ppm (m, 1H): Internal alkene proton (-CH=CH <sub>2</sub> ) of the allyl group. ~5.1 ppm (m, 2H): Terminal alkene protons (=CH <sub>2</sub> ) of the allyl group. ~3.4 ppm (d, 2H): Methylene protons (-CH <sub>2</sub> -) of the allyl group.
IR Spectroscopy (cm <sup>-1</sup> )	~3100-3300 (broad): O-H stretching from the phenolic hydroxyl group, broadened due to hydrogen bonding.[4] ~2750 & ~2850: Characteristic C-H stretching of the aldehyde group.[4] ~1650-1670: Strong C=O stretching of the conjugated aldehyde.[4][6] ~1580-1600 & ~1450-1490: C=C stretching vibrations of the aromatic ring and allyl group.[4]
Mass Spectrometry (GC-MS)	Molecular Ion (M <sup>+</sup> ): m/z = 162.[3] Key Fragments: m/z = 133 ([M-CHO] <sup>+</sup> ), 115, 105.[3]

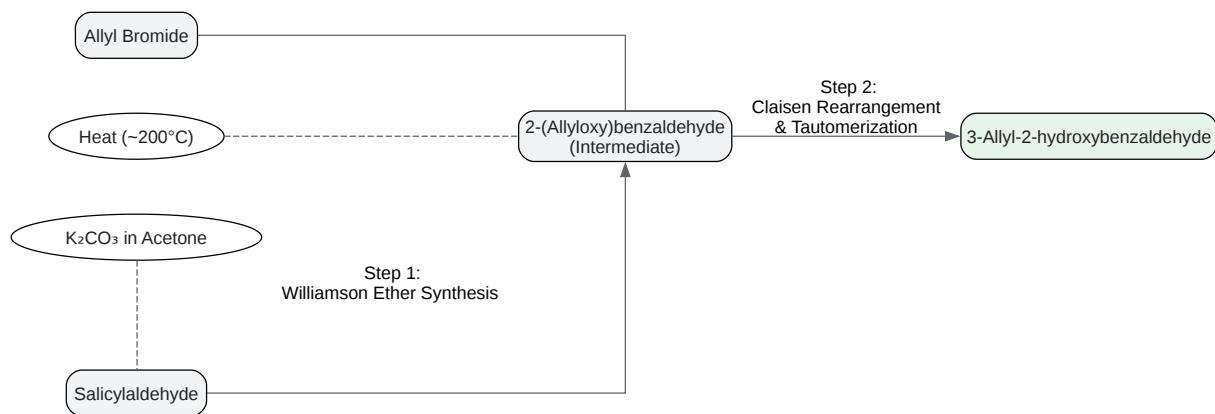
## Synthesis Pathways

The synthesis of **3-Allyl-2-hydroxybenzaldehyde** is most classically achieved via a two-step sequence involving a Claisen rearrangement, a powerful and reliable method for forming carbon-carbon bonds ortho to a phenolic hydroxyl group.[7][8] An alternative, though less common, approach is the direct Friedel-Crafts allylation of salicylaldehyde.[1][9]

## Primary Synthesis Route: Claisen Rearrangement

This pathway leverages the thermal[8][8]-sigmatropic rearrangement of an allyl aryl ether.[10][11] The process is initiated by the synthesis of the ether intermediate, followed by controlled heating to induce the rearrangement.

- Step 1: Williamson Ether Synthesis of 2-(Allyloxy)benzaldehyde. The phenolic hydroxyl group of salicylaldehyde is deprotonated by a weak base, typically potassium carbonate, to form a phenoxide. This nucleophile then displaces a halide from an allyl halide (e.g., allyl bromide) via an  $S_N2$  reaction to yield the allyl ether intermediate. The choice of a polar aprotic solvent like acetone facilitates this reaction.
- Step 2: Thermal[8][8]-Sigmatropic Rearrangement. The synthesized 2-(allyloxy)benzaldehyde is heated, often without a solvent or in a high-boiling point solvent. The thermal energy drives a concerted, pericyclic reaction where the allyl group migrates from the oxygen atom to the ortho-position (C3) of the aromatic ring.[7][10] A subsequent tautomerization of the dienone intermediate rapidly restores aromaticity to yield the stable **3-Allyl-2-hydroxybenzaldehyde** product.[7]



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